2-Amino-6-(methoxycarbonyl)benzoic acid

Description

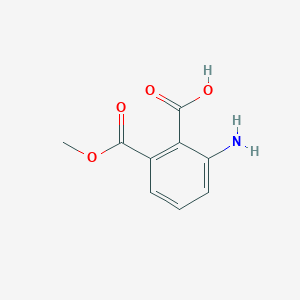

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTPQSUTBSWBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546037 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103259-06-9 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical development. The document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its critical application in the synthesis of advanced therapeutic agents. Specifically, its role as a key precursor to the oncology drug candidate Tasquinimod is explored, including a review of the drug's mechanism of action within the tumor microenvironment. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Chemical Identity and Physicochemical Properties

2-Amino-6-(methoxycarbonyl)benzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a methyl ester group. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.

Nomenclature and Structure

The nomenclature of this compound can be approached from two perspectives, both of which are valid depending on the context. When benzoic acid is considered the parent structure, the IUPAC name is 2-Amino-6-(methoxycarbonyl)benzoic acid . Alternatively, if the parent structure is considered to be benzene-1,2-dicarboxylic acid (phthalic acid), a more formal IUPAC name is 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester . For clarity and common usage within the pharmaceutical industry, this guide will utilize the former name.

| Identifier | Value |

| IUPAC Name | 2-Amino-6-(methoxycarbonyl)benzoic acid |

| Synonym | 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester |

| CAS Number | 103259-06-9[1] |

| Molecular Formula | C₉H₉NO₄[1] |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to off-white solid[1] |

Physicochemical Data

Precise experimental data for this specific intermediate is not broadly published. The following table includes predicted values which serve as a useful guide for experimental planning.

| Property | Predicted Value |

| Boiling Point | 394.8 ± 32.0 °C[1] |

| Density | 1.373 ± 0.06 g/cm³[1] |

| LogP | 1.33 |

Spectroscopic Profile (Expected)

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons, a broad singlet for the amine (-NH₂) protons, a sharp singlet for the methyl ester (-OCH₃) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals would exhibit splitting patterns consistent with their ortho, meta, and para relationships.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including two carbonyl carbons (one for the acid and one for the ester), six aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and one methyl carbon from the ester group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and two distinct C=O stretching bands for the ester and carboxylic acid carbonyls (typically in the 1680-1740 cm⁻¹ region).

Synthesis and Purification Protocol

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid is most efficiently achieved through a two-step process starting from 3-nitrophthalic acid. This strategy involves a selective mono-esterification followed by a chemoselective reduction of the nitro group. The following protocol is based on established methodologies for analogous transformations, such as the synthesis of diethyl 3-aminophthalate.[2]

Synthesis Workflow

Caption: Logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-nitrophthalate

-

Rationale: The first step is a Fischer esterification. Using a limited amount of methanol and a catalytic amount of strong acid under reflux conditions favors the formation of the mono-ester. 3-Nitrophthalic acid is an ideal starting material due to the presence of the nitro group, which can be selectively reduced in the subsequent step without affecting the carboxylic acid or ester functionalities.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-nitrophthalic acid (1.0 eq).

-

Add methanol (2.0-3.0 eq) as both the reagent and solvent.

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The product at this stage is typically a mixture of mono-esters and some di-ester, which can often be used directly in the next step.

-

Step 2: Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid

-

Rationale: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to amines.[3][4] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective and allow the reaction to proceed under relatively mild conditions, preserving the ester and carboxylic acid groups.[2]

-

Procedure:

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with the crude methyl 3-nitrophthalate from the previous step.

-

Add a suitable solvent such as ethanol, ethyl acetate, or dioxane.[2]

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w, or 5% Pd/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm or ~50 psi).

-

Commence vigorous stirring or shaking and heat gently to 40-50°C.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Once hydrogen uptake ceases, cool the vessel, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

Characterization: The purity and identity of the final compound should be confirmed. A sharp melting point range (typically <2°C) is a strong indicator of high purity.[5] The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Development: The Synthesis of Tasquinimod

2-Amino-6-(methoxycarbonyl)benzoic acid is a crucial starting material for the synthesis of Tasquinimod, an orally active quinoline-3-carboxamide derivative investigated for the treatment of solid tumors, particularly prostate cancer.[6]

Role in the Tasquinimod Synthetic Pathway

The synthesis of the core quinolone ring of Tasquinimod relies on the specific arrangement of functional groups in 2-Amino-6-(methoxycarbonyl)benzoic acid. The amino group and the adjacent carboxylic acid are poised to react with reagents like phosgene or its equivalents to form an isatoic anhydride intermediate. This intermediate is then further elaborated to construct the final, complex structure of Tasquinimod.

Mechanism of Action of Tasquinimod

Tasquinimod does not target cancer cells directly but instead modulates the tumor microenvironment through pleiotropic effects.[7] Its primary mechanisms are anti-angiogenic and immunomodulatory.[8]

-

S100A9 Inhibition: Tasquinimod binds to the pro-inflammatory protein S100A9.[8] S100A9 is secreted by myeloid-derived suppressor cells (MDSCs) and promotes their accumulation in the tumor, creating an immunosuppressive environment. By inhibiting S100A9, Tasquinimod reduces the infiltration and function of these suppressive cells, allowing the host's immune system to better recognize and attack the tumor.[6][8]

-

HDAC4 Modulation: The compound acts as an allosteric modulator of Histone Deacetylase 4 (HDAC4).[9] This prevents the formation of a repressive complex (HDAC4/HDAC3/NCoR), which in turn affects the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][9] Down-regulation of HIF-1α signaling leads to a reduction in the expression of pro-angiogenic factors like VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow.[7]

-

Thrombospondin-1 (TSP-1) Upregulation: Tasquinimod has been shown to increase the expression of TSP-1, an endogenous anti-angiogenic protein.[8][10]

Caption: Key mechanisms of action for the drug Tasquinimod.

Safety and Handling

As with any laboratory chemical, 2-Amino-6-(methoxycarbonyl)benzoic acid should be handled with appropriate care. A comprehensive risk assessment should be performed before use.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Skin: Wash off with soap and water. Remove contaminated clothing.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is more than a simple chemical reagent; it is an enabling tool for the construction of complex, high-value molecules in the pharmaceutical industry. Its well-defined structure provides a reliable synthetic handle for building sophisticated heterocyclic systems, as exemplified by its critical role in the synthesis of the anti-cancer agent Tasquinimod. A thorough understanding of its properties, synthesis, and applications is essential for scientists working at the forefront of drug discovery and development.

References

-

Tasquinimod - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Raymond, E., et al. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemotherapy and Pharmacology, 73(Suppl 1), 1-9. Retrieved from [Link]

-

Gupta, N., Al Ustwani, O., Shen, L., & Pili, R. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer Treatment Reviews, 40(2), 199-206. Retrieved from [Link]

-

SAFETY DATA SHEET C-9. (n.d.). Ecolab. Retrieved February 19, 2026, from [Link]

-

Olsson, A., et al. (2010). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. Molecular Cancer, 9, 107. Retrieved from [Link]

-

Exp 1 - Melting Points. (n.d.). Palomar College. Retrieved February 19, 2026, from [Link]

-

Synthesis of 3-aminophthalic acid diethyl ester. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

Dai, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry, 45(48), 22908-22914. Retrieved from [Link]

- U.S. Patent No. US4134895A. (1979). Process for the preparation of 3-maleimidyl-phthalic acid diesters. Google Patents.

- U.S. Patent No. US2458214A. (1949). Hydrogenation of nitro compounds. Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. crcindustries.com [crcindustries.com]

- 10. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

2-Amino-6-(methoxycarbonyl)benzoic acid molecular weight

An In-depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic acid

Core Properties and Molecular Structure

2-Amino-6-(methoxycarbonyl)benzoic acid, with the CAS number 103259-06-9, is a substituted anthranilic acid derivative. Its structure, featuring both an amine and a carboxylic acid on a benzene ring, along with a methyl ester, makes it a versatile building block in the synthesis of more complex molecules.[1]

Molecular Identity

The molecular formula of this compound is C₉H₉NO₄.[2] This composition gives it a calculated molecular weight of 195.17 g/mol .[3] The presence of both acidic (carboxylic acid) and basic (amine) functional groups, as well as a lipophilic aromatic ring and an ester, imparts a unique combination of chemical properties that are instrumental in its reactivity and utility in organic synthesis.

Physicochemical Characteristics

While experimentally determined data for some properties are not widely published, computational predictions and data from analogous compounds provide valuable insights into the physicochemical profile of 2-Amino-6-(methoxycarbonyl)benzoic acid. This information is crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [3] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Appearance | White solid | [2] |

| Boiling Point | 394.8 ± 32.0 °C (Predicted) | [2] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 1.33480 (Predicted) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid is not commonly detailed in standard literature. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of structurally related aminobenzoic acids. A common approach involves the selective reduction of a nitro group and esterification.

Representative Synthesis Protocol

The following protocol describes a representative two-step synthesis starting from 3-Nitrophthalic acid. This method is illustrative and may require optimization for specific laboratory conditions.

Step 1: Mono-esterification of 3-Nitrophthalic acid

-

Rationale: To achieve selective esterification at one of the two carboxylic acid positions, a controlled reaction with methanol is employed. The steric hindrance and electronic effects of the nitro group can influence the regioselectivity of this reaction.

-

Procedure:

-

Suspend 3-Nitrophthalic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for a controlled period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mono-esterified product.

-

Step 2: Selective Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a common and clean method for this transformation, offering high yields and minimizing side reactions.

-

Procedure:

-

Dissolve the mono-esterified nitro-benzoic acid derivative from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-Amino-6-(methoxycarbonyl)benzoic acid. Further purification can be achieved by recrystallization.

-

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Applications in Pharmaceutical Research and Development

Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents.[4] Their structural motifs are present in drugs ranging from anti-inflammatory agents to local anesthetics.[5][6]

2-Amino-6-(methoxycarbonyl)benzoic acid is particularly valuable due to its strategically placed functional groups, which allow for diverse chemical modifications. It is primarily used in pharmaceutical research and development as a key building block for creating novel drug candidates.[2] For instance, the related compound 2-Amino-6-methoxybenzoic acid is a reagent in the synthesis of Tasquinimod, an orally active anti-angiogenic agent.[7][8] This highlights the potential of the 2-amino-6-substituted benzoic acid scaffold in the development of anti-cancer therapies.

Analytical Characterization

Ensuring the purity and confirming the structure of 2-Amino-6-(methoxycarbonyl)benzoic acid is paramount for its use in synthesis. A combination of spectroscopic techniques is typically employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl ester protons. The aromatic protons would appear as a multiplet in the aromatic region (typically δ 7-8 ppm). The amine protons would likely be a broad singlet, and the carboxylic acid proton would be a downfield singlet. The methyl ester protons would present as a sharp singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester would be the most downfield signals. The aromatic carbons would appear in the δ 110-150 ppm region, and the methyl ester carbon would be around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

O-H stretch: A broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

N-H stretch: Two sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.

-

C=O stretch: A strong, sharp peak for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the ester carbonyl around 1720-1740 cm⁻¹.

-

C-O stretch: Bands corresponding to the C-O bonds of the carboxylic acid and the ester.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 195.17. Fragmentation patterns can also provide structural information.

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features allow for its incorporation into a wide range of complex molecules, particularly in the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.

References

-

PubChem. 2-Amino-6-methoxybenzoic Acid. Available from: [Link]

-

PubChem. 2-Amino-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

PureSynth. 2-Amino-6-Methoxybenzoic Acid 98.0%(HPLC). Available from: [Link]

-

NIST. Benzoic acid, 2-amino-, ethyl ester. Available from: [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

-

IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available from: [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

-

PubChemLite. 2-amino-4-(methoxycarbonyl)benzoic acid (C9H9NO4). Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

-

PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]

-

Quimicafacil.net. Synthesis of Local Anesthetics derived from benzoic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]

- 7. pure-synth.com [pure-synth.com]

- 8. 2-Amino-6-methoxybenzoic acid | 53600-33-2 [chemicalbook.com]

Starting materials for 2-Amino-6-(methoxycarbonyl)benzoic acid synthesis

The following technical guide details the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9), a critical intermediate for phthalimide-based immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide.

Introduction & Strategic Analysis

Target Molecule: 2-Amino-6-(methoxycarbonyl)benzoic acid Synonyms: 3-Aminophthalic acid 1-methyl ester; Methyl 3-amino-2-carboxybenzoate. CAS: 103259-06-9

The synthesis of this molecule presents a classic problem in regioselectivity . The target is a 1,2,3-trisubstituted benzene ring where the carboxylic acid group is flanked by an amino group and a methyl ester.

The Regioselectivity Challenge

The core challenge lies in differentiating the two carboxylic acid groups of the precursor, 3-nitrophthalic acid .

-

Isomer A (Target): Ester at C1, Acid at C2 (adjacent to Nitro/Amino). This places the acid between the ester and the amine.

-

Isomer B (Undesired): Acid at C1, Ester at C2 (adjacent to Nitro/Amino).

Critical Insight: Standard methanolysis of 3-nitrophthalic anhydride is governed by electronic effects, typically favoring nucleophilic attack at the C2-carbonyl (proximal to the electron-withdrawing nitro group). This yields the undesired Isomer B (2-methoxycarbonyl-3-nitrobenzoic acid).

To obtain the Target (Isomer A) , one must utilize steric control via direct esterification of the diacid. The C2-carboxylic acid, being "sandwiched" between the nitro group and the C1-carboxylic acid, is significantly more sterically hindered. Therefore, controlled esterification selectively targets the C1-acid, yielding the desired 1-methyl ester.

Starting Materials & Reagents

The synthesis relies on readily available industrial precursors.

| Component | Material | CAS No. | Grade/Spec | Role |

| Precursor | 3-Nitrophthalic Acid | 603-11-2 | >98% HPLC | Core Scaffold |

| Solvent/Rgt | Methanol (anhydrous) | 67-56-1 | ACS Reagent | Solvent & Reactant |

| Activator | Thionyl Chloride ( | 7719-09-7 | >99% | Esterification Promoter |

| Catalyst | Palladium on Carbon (Pd/C) | 7440-05-3 | 10% loading | Hydrogenation Catalyst |

| Alt. Reductant | Iron Powder / HCl | 7439-89-6 | 325 mesh | Nitro Reduction (Cost-effective) |

Synthetic Route: Sterically Controlled Partial Esterification

This route avoids the anhydride intermediate to ensure the correct regiochemistry.

Step 1: Regioselective Synthesis of 1-Methyl-3-nitrophthalate

Reaction: 3-Nitrophthalic Acid + MeOH +

-

Mechanism: In situ formation of the acyl chloride or activated complex. The C1-carboxyl group reacts faster due to lower steric hindrance compared to the C2-carboxyl group (which is ortho to the bulky nitro group).

-

Protocol:

-

Setup: Charge a glass-lined reactor with Methanol (5.0 vol). Cool to 0–5°C.

-

Activation: Add Thionyl Chloride (0.6–1.2 eq) dropwise, maintaining temperature <10°C. Caution: Exothermic, gas evolution (

). -

Addition: Add 3-Nitrophthalic Acid (1.0 eq) portion-wise.

-

Reaction: Heat to reflux (65°C) and stir for 18–24 hours.

-

Monitoring: Monitor via HPLC for the disappearance of starting material and formation of diester (impurity). Stop when conversion is optimal to minimize diester formation.

-

Workup: Concentrate under reduced pressure to remove MeOH/HCl. Add Toluene (3.0 vol) and distill to azeotropically remove residual water/acid.

-

Isolation: Cool to 20°C. The product, 1-Methyl-3-nitrophthalate , precipitates. Filter and wash with cold toluene.

-

Yield: Expect 85–95%.

-

Purity Check: Ensure <2% of the isomeric 2-methyl ester and <0.5% diester.

-

Step 2: Reduction to 2-Amino-6-(methoxycarbonyl)benzoic acid

Reaction: 1-Methyl-3-nitrophthalate +

-

Protocol:

-

Solvent: Dissolve the wet cake from Step 1 in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5% w/w loading relative to substrate).

-

Hydrogenation: Pressurize with Hydrogen (3–5 bar) at 25–30°C. Stir vigorously.

-

Completion: Reaction is typically fast (2–4 hours). Monitor for uptake cessation.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2]

-

Crystallization: The product can be recrystallized from Water/Methanol or precipitated by pH adjustment if needed (though it is an amphoteric amino acid, often isolated as the free base or HCl salt depending on downstream use).

-

Visualizing the Regioselectivity (Graphviz)

The following diagram illustrates the critical divergence between the Anhydride route (Wrong Isomer) and the Direct Acid route (Correct Isomer).

Caption: Divergent synthesis pathways showing how steric control (Direct Esterification) yields the target, while electronic control (Anhydride Opening) yields the undesired isomer.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity | HPLC (C18, Phosphate buffer/ACN) | |

| Isomeric Purity | HPLC | |

| Melting Point | 180–185°C (Dec) | Capillary |

| 1H NMR | Consistent with structure | DMSO-d6 |

Key NMR Diagnostic: To confirm the correct isomer, observe the chemical shift of the aromatic protons. In the target (Acid in middle), the coupling constants and shifts will differ from the isomer where the Ester is in the middle. The most reliable confirmation is X-ray crystallography or comparison with a known standard of the wrong isomer synthesized via the anhydride route.

References

-

Synthesis of 1-Methyl-3-nitrophthalate (Precursor)

-

ChemicalBook. "1-Methyl-3-nitrophthalate | 21606-04-2". Retrieved from

- Note: Describes the thionyl chloride/methanol method for selective esterific

-

-

Regioselectivity of Anhydride Opening

-

Hanna, C., & Smith, W. T. (1951). "The Absorption Spectra of Derivatives of Phthalic Anhydride." Proceedings of the Iowa Academy of Science, 58(1). Retrieved from

- Note: Establishes that 3-nitrophthalic anhydride methanolysis yields the 2-methyl ester (proximal)

-

-

Target Molecule Data

-

GuideChem. "2-Amino-6-(methoxycarbonyl)benzoic acid Properties & Synthesis". Retrieved from

-

Sources

Technical Guide: Discovery and Application of 2-Amino-6-(methoxycarbonyl)benzoic Acid

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9).

Executive Summary

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS 103259-06-9) is a critical regiochemical intermediate in the synthesis of phthalimide-based immunomodulatory drugs (IMiDs), most notably Lenalidomide and Pomalidomide .

Historically, the "discovery" of this molecule refers not to its initial isolation, but to the process chemistry breakthrough identifying it as the requisite regioisomer for high-yield isoindolinone ring formation. Its structural isomer, 2-amino-3-(methoxycarbonyl)benzoic acid, acts as a competitive impurity that degrades the efficacy of the final pharmaceutical ingredient (API). This guide details the regioselective synthesis, isolation protocols, and analytical characterization required to distinguish this intermediate from its isomers.

Chemical Identity & Structural Significance[1][2]

The molecule is a mono-methyl ester of 3-aminophthalic acid. Its specific substitution pattern—where the carboxylic acid is flanked by the amine and the ester—creates a unique steric and electronic environment that dictates cyclization kinetics.

| Feature | Specification |

| IUPAC Name | 2-Amino-6-(methoxycarbonyl)benzoic acid |

| Common Name | 3-Aminophthalic acid 1-methyl ester (using phthalic numbering) |

| CAS Registry | 103259-06-9 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Key Isomer | Target: 2-Amino-6-(methoxycarbonyl)...[1][2][3][4][5][6][7] (Acid between Amine/Ester)Impurity: 2-Amino-3-(methoxycarbonyl)... (Amine between Acid/Ester) |

The Regiochemistry Challenge

The synthesis of this molecule relies on the desymmetrization of 3-aminophthalic anhydride . When the anhydride ring opens with methanol, two pathways exist. The "discovery" in process chemistry was establishing the conditions that favor Path A (Target) over Path B (Impurity), as shown in the mechanistic diagram below.

Figure 1: The 3-amino group exerts an electronic donating effect, making the proximal carbonyl (C2) less electrophilic, while simultaneously providing H-bonding stabilization. The target isomer results from attack at the distal carbonyl (C1).

Synthesis Protocol: The "Discovery" Route

This protocol is derived from optimized industrial workflows designed to maximize the ratio of the 2-amino-6-isomer.

Phase 1: Precursor Preparation (Hydrogenation)

Objective: Convert 3-nitrophthalic anhydride to 3-aminophthalic anhydride without ring opening.

-

Charge: Load a hydrogenation reactor with 3-nitrophthalic anhydride (1.0 eq) and Ethyl Acetate (10 volumes).

-

Catalyst: Add 10% Pd/C (5% w/w loading).

-

Reaction: Pressurize with H₂ (3 bar) at 25–30°C.

-

Critical Insight: Avoid high temperatures (>40°C) to prevent decarboxylation or polymerization.

-

-

Workup: Filter catalyst and concentrate to obtain 3-aminophthalic anhydride (Yellow solid).

Phase 2: Regioselective Methanolysis (The Core Discovery)

Objective: Open the anhydride ring to yield the target mono-ester.

Reagents:

-

3-Aminophthalic anhydride (Limiting reagent)[8]

-

Triethylamine (Catalytic, 0.1 eq) - Optional, alters ratio

Step-by-Step Protocol:

-

Suspension: Suspend 3-aminophthalic anhydride in anhydrous Methanol (15 volumes) at 0°C.

-

Why: Low temperature favors the kinetic product (the target isomer) over the thermodynamic product.

-

-

Agitation: Stir vigorously for 4–6 hours, maintaining 0–5°C. The anhydride will slowly dissolve as it reacts.

-

Monitoring: Monitor by HPLC. Stop when anhydride < 1.0%.

-

Isolation (Self-Validating Step):

-

Concentrate the methanol solution to 3 volumes.

-

Add Toluene (10 volumes) to induce precipitation.

-

Observation: The 2-amino-6-(methoxycarbonyl)benzoic acid is significantly less soluble in Toluene/MeOH mixtures than its isomer due to strong intramolecular H-bonding between the amine and the adjacent carboxylic acid.

-

-

Filtration: Filter the precipitate. Wash with cold Toluene.

Yield: 75–82% Purity: >98% (Target Isomer)

Analytical Characterization & Validation

Distinguishing the target from its isomer is the most frequent point of failure in this workflow. The following data validates the structure.

NMR Fingerprinting

The key difference lies in the chemical shift of the aromatic protons and the exchangeable protons.

| Signal | Target: 2-Amino-6-(methoxycarbonyl)... | Impurity: 2-Amino-3-(methoxycarbonyl)... |

| COOH Proton | Broad singlet ~11.0 ppm (H-bonded to amine) | Broad singlet ~13.0 ppm (Less H-bonding) |

| NH₂ Protons | ~8.5 ppm (Deshielded by COOH) | ~6.5 ppm (Standard aniline range) |

| Ester Methyl | 3.85 ppm | 3.92 ppm |

| Aromatic Pattern | 1,2,3-trisubstituted pattern | 1,2,3-trisubstituted pattern |

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient: 5% B to 60% B over 20 mins.

-

Retention Time:

-

Target Isomer: ~8.2 min

-

Impurity Isomer: ~8.9 min (More hydrophobic due to internal H-bonding masking polar groups).

-

Application in Drug Development (Lenalidomide)

The discovery of this intermediate's utility lies in its downstream behavior. When used to synthesize the isoindolinone core of Lenalidomide, the specific placement of the ester group dictates the cyclization mechanism.

Workflow: From Intermediate to API

The following diagram illustrates how the 2-amino-6-isomer correctly cyclizes with the glutarimide ring, whereas the wrong isomer leads to a "dead-end" impurity or a regioisomeric drug analog.

Figure 2: The correct regioisomer ensures that the glutarimide nitrogen attacks the correct carbonyl, forming the isoindolinone ring with the proper substitution pattern.

References

-

Regioselective Methanolysis of Phthalic Anhydrides. ChemSpider Synthetic Pages. Synthesis of phthalic acid mono-methyl esters. Link

-

Synthesis of Lenalidomide and Structural Analogs. Google Patents (CN104311536A). Method for preparing lenalidomide via nitro-benzoate intermediates. Link

-

2-Amino-6-(methoxycarbonyl)benzoic acid Structure & Properties. PubChem. Compound Summary for CID 13659967.[8] Link

-

Process Development for Lenalidomide. Organic Process Research & Development. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Link

-

3-Aminophthalic Acid Isomers and Analysis. SIELC Technologies. Separation of 3-Aminophthalic acid isomers via HPLC. Link

Sources

- 1. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 2. chimia.ch [chimia.ch]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. guidechem.com [guidechem.com]

- 5. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 6. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 7. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Aminophthalic acid | SIELC Technologies [sielc.com]

A Technical Guide to the Research Applications of 2-Amino-6-(methoxycarbonyl)benzoic acid: A Versatile Pharmaceutical Building Block

Abstract

2-Amino-6-(methoxycarbonyl)benzoic acid is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methyl ester on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's physicochemical properties, synthesis pathways, and its proven and potential applications in pharmaceutical research and development. We will delve into its role as a precursor to bioactive heterocycles, its utility in the synthesis of targeted therapeutics, and its potential as a scaffold for creating novel compound libraries. Detailed experimental protocols and workflow visualizations are provided to empower researchers in leveraging this versatile building block for their drug discovery and material science endeavors.

Introduction and Physicochemical Profile

2-Amino-6-(methoxycarbonyl)benzoic acid, with CAS Number 103259-06-9, is a white solid compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a derivative of anthranilic acid, featuring a methyl ester group at the 6-position. This arrangement of functional groups—an ortho-amino carboxylic acid motif supplemented by an adjacent ester—makes it a uniquely versatile scaffold. The nucleophilic amine, the electrophilic ester, and the carboxylic acid (which can also be activated) allow for a diverse range of chemical transformations, enabling its use in the construction of complex molecules.

Chemical Structure

Caption: Chemical structure of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Physicochemical Data

The key properties of this compound are summarized below for easy reference in experimental design.

| Property | Value | Source |

| CAS Number | 103259-06-9 | [1][2] |

| Molecular Formula | C9H9NO4 | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | White solid | [1] |

| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester | [1] |

| Predicted Boiling Point | 394.8 ± 32.0 °C | [1] |

| Predicted Density | 1.373 ± 0.06 g/cm³ | [1] |

| Polar Surface Area | 89.62 Ų | [1] |

Synthesis Pathways

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid typically originates from readily available precursors like 3-nitrophthalic acid. The general strategy involves a sequence of selective esterification followed by the reduction of the nitro group. This pathway is logical because the reduction of a nitro group to an amine is a high-yielding and well-established transformation in organic synthesis.

Synthetic Workflow Overview

The most common route involves two key transformations. First, the regioselective esterification of 3-nitrophthalic acid to form the 1-methyl ester. Second, the selective reduction of the nitro group to yield the target amine.

Caption: A typical two-step synthesis route.

Experimental Protocol: Synthesis from 3-Nitrophthalic Acid

This protocol outlines a representative procedure for the laboratory-scale synthesis.

PART A: Selective Mono-esterification of 3-Nitrophthalic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (10.0 g, 47.4 mmol) in methanol (100 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension. The addition is exothermic and should be done with caution. The acid catalyzes the esterification process.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately 20 mL under reduced pressure. Pour the concentrated mixture into 200 mL of ice-cold water. The product, 1-methyl-3-nitrophthalate, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product is typically used in the next step without further purification.

PART B: Reduction of 1-Methyl-3-nitrophthalate

-

Reaction Setup: To a 500 mL flask, add the crude 1-methyl-3-nitrophthalate (from Part A) and ethanol (150 mL). Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (42.8 g, 190 mmol) in concentrated hydrochloric acid (50 mL). The use of SnCl₂ in acidic media is a classic and effective method for nitro group reduction.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Neutralization and Extraction: Cool the flask in an ice bath and slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step must be performed carefully due to CO₂ evolution. The product will precipitate.

-

Isolation: Filter the resulting solid and wash with water. To purify, the solid can be redissolved in a suitable organic solvent like ethyl acetate, filtered to remove inorganic salts, and the solvent evaporated to yield the final product, 2-Amino-6-(methoxycarbonyl)benzoic acid.

-

Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to achieve high purity (>95%).

Core Research Applications

The strategic placement of reactive functional groups makes this compound a powerful building block for synthesizing a wide range of biologically active molecules.

Synthesis of Bioactive Benzothiazole Derivatives

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, present in compounds with anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[3] The ortho-amino-aryl structure of 2-Amino-6-(methoxycarbonyl)benzoic acid is ideal for constructing this heterocyclic system.

Causality: The reaction typically involves the condensation of the amino group with a sulfur-containing electrophile, followed by cyclization. The presence of the carboxylic acid and ester groups provides additional points for diversification to modulate the pharmacological properties of the final molecule.

Caption: Workflow for benzothiazole synthesis and screening.

Intermediate for Targeted Cancer Therapeutics

A closely related compound, 2-Amino-6-methoxybenzoic acid, is a known reagent in the synthesis of Tasquinimod, an oral antiangiogenic agent.[4][5] This highlights the value of the 2-amino-6-substituted benzoic acid scaffold in developing targeted cancer therapies. 2-Amino-6-(methoxycarbonyl)benzoic acid can be used to generate novel analogs of such drugs.

Rationale: The methoxycarbonyl group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to create a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery

The compound's three distinct functional groups allow it to be used as a versatile scaffold in combinatorial chemistry to generate large libraries of related molecules for high-throughput screening.

Workflow for Library Synthesis:

-

N-Acylation: The amino group can be readily acylated with a diverse set of acid chlorides or carboxylic acids (using coupling agents) to introduce variability at this position.

-

Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the di-carboxylic acid under basic conditions.

-

C-Amidation: The resulting di-acid or the original mono-acid can be coupled with a library of amines to introduce diversity at the carboxyl positions.

This systematic approach allows for the exploration of chemical space around a core scaffold known to be associated with biological activity.

Caption: Diversification strategies for library synthesis.

Future Outlook and Conclusion

2-Amino-6-(methoxycarbonyl)benzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its structural features provide a robust platform for creating diverse and complex molecules with significant potential for biological activity.

Future research could expand its applications into:

-

Agrochemicals: The inherent biological activity of its derivatives suggests potential use in developing new pesticides or herbicides.[6]

-

Functional Dyes and Pigments: The aminobenzoic acid core is a known chromophore, and derivatization could lead to novel materials with interesting optical properties.[6]

-

Polymer Chemistry: It can be used as a functional monomer to synthesize specialty polymers with unique properties.

References

-

2-Amino-6-methoxybenzoic Acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

- EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. (n.d.). Google Patents.

-

Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. (2022). NVEO. Retrieved February 19, 2026, from [Link]

-

2-Amino-6-Methoxybenzoic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved February 19, 2026, from [Link]

-

Patil, V., Asrondkar, A., et al. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Retrieved February 19, 2026, from [Link]

- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.

-

Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Retrieved February 19, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved February 19, 2026, from [Link]

-

Amir, M., & Kumar, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved February 19, 2026, from [Link]

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. (2011). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid, a valuable building block in the development of novel pharmaceutical agents and functional materials. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy and procedural details, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

2-Amino-6-(methoxycarbonyl)benzoic acid is a key intermediate in organic synthesis, prized for its bifunctional nature. The presence of an amino group, a carboxylic acid, and a methyl ester on the same aromatic scaffold allows for a diverse range of subsequent chemical transformations. This makes it a sought-after precursor in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients.

The synthetic pathway detailed herein follows a robust and well-established three-step sequence starting from readily available phthalic anhydride. The core strategy involves:

-

Nitration of phthalic anhydride to introduce a nitro group, yielding 3-nitrophthalic acid.

-

Reduction of the nitro group to an amine to form 3-aminophthalic acid.

-

Selective Mono-esterification of 3-aminophthalic acid to afford the target molecule, 2-Amino-6-(methoxycarbonyl)benzoic acid.

This approach is advantageous due to the low cost of the starting material and the generally high yields achievable at each step.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below.

Technical Application Note: 2-Amino-6-(methoxycarbonyl)benzoic Acid in Organic Synthesis

[1]

Introduction: The Ortho-Flanked Scaffold

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS: 103259-06-9) represents a uniquely functionalized aromatic scaffold derived from the 2-aminoisophthalic acid core.[1] Its structural significance lies in the 1,2,6-trisubstitution pattern , where the carboxylic acid at C1 is sterically and electronically "flanked" by a nucleophilic amino group at C2 and an electrophilic ester moiety at C6.

This "push-pull" architecture creates a high-density reactive center, making the compound a versatile precursor for:

-

Substituted Benzyne Generation: Accessing 3-substituted benzynes via aprotic diazotization.

-

Heterocyclic Annulation: Rapid synthesis of 5-functionalized quinazoline-2,4-diones and phthalimides.

-

Polycyclic Scaffolds: Serving as a building block for DNA-encoded libraries and fragment-based drug discovery (FBDD).[1]

This guide details the mechanistic logic and validated protocols for leveraging this molecule in high-value synthetic transformations.

Mechanistic Insight & Reactivity Profile[1]

The reactivity of 2-amino-6-(methoxycarbonyl)benzoic acid is governed by the competing and cooperative interactions of its three contiguous substituents.

The "Flanked Acid" Effect

The central carboxylic acid (C1) is sterically crowded.[1] Standard amide coupling at this position requires careful activation to avoid intramolecular cyclization with the C2-amino group (forming benzoxazinones) or the C6-ester (forming anhydrides).[1] However, this proximity is advantageous for cyclization reactions.

Divergent Pathways[1]

-

Pathway A (Benzyne Formation): Activation of the C2-amino group with nitrite esters leads to an internal diazonium carboxylate (zwitterion).[1] Thermal decomposition expels N₂ and CO₂, generating 3-(methoxycarbonyl)benzyne .[1] This is a rare method to access benzynes with ortho-electron-withdrawing groups in a regiocontrolled manner.

-

Pathway B (Quinazoline Synthesis): Reaction with urea or isocyanates engages the C1-acid and C2-amino groups to form the pyrimidine dione ring.[1] The C6-ester remains intact, positioning a synthetic handle at the C5 position of the resulting quinazoline—a difficult position to access via standard Friedel-Crafts chemistry.

Experimental Protocols

Protocol A: Regiocontrolled Synthesis of Functionalized Naphthalenes via Benzyne Trapping

Objective: To generate 3-(methoxycarbonyl)benzyne and trap it with a furan diene to synthesize 1,4-epoxynaphthalene derivatives.

Reagents:

-

Substrate: 2-Amino-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Reagent: Isoamyl nitrite (1.5 equiv)[1]

-

Trap: Furan (Excess, 5.0 equiv) or substituted furan[1]

-

Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)[1]

-

Temperature: Reflux (80–85°C for DME)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1]

-

Solubilization: Dissolve 2-amino-6-(methoxycarbonyl)benzoic acid (500 mg, 2.56 mmol) and Furan (0.93 mL, 12.8 mmol) in anhydrous DME (10 mL).

-

Diazotization (The Critical Step): Bring the solution to a gentle reflux.[1] Dissolve Isoamyl nitrite (0.52 mL, 3.84 mmol) in DME (5 mL) and add it dropwise to the refluxing mixture over 30 minutes.

-

Why: Slow addition prevents the accumulation of the diazonium species, favoring immediate decomposition to benzyne and subsequent Diels-Alder trapping over diazonium coupling side reactions.

-

-

Reaction: Continue reflux for 1 hour until gas evolution (N₂, CO₂) ceases. The solution will darken to an orange/brown hue.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess furan.

-

Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove unreacted acid). Dry the organic layer over MgSO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of the Diels-Alder adduct (1,4-dihydro-1,4-epoxynaphthalene-5-carboxylate methyl ester).[1] Yields typically range from 60–75%.

Protocol B: Synthesis of 5-(Methoxycarbonyl)quinazoline-2,4-dione

Objective: To synthesize a highly functionalized quinazoline core suitable for further elaboration into kinase inhibitors.[1]

Reagents:

-

Substrate: 2-Amino-6-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Reagent: Urea (5.0 equiv)[1]

-

Solvent: None (Melt fusion) or Acetic Acid (for solution phase)[1]

-

Temperature: 150–160°C

Step-by-Step Methodology:

-

Mixing: In a mortar, intimately grind 2-amino-6-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol) with Urea (1.54 g, 25.6 mmol) to a fine powder.

-

Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath pre-heated to 160°C.

-

Cyclization: The mixture will melt and ammonia gas (NH₃) will evolve.[1] Caution: Use a fume hood. Maintain heating for 2–3 hours until the melt solidifies (indicating formation of the high-melting quinazoline product).

-

Workup: Cool the flask. Add water (20 mL) and sonicate to break up the solid mass.

-

Isolation: Filter the suspension. Wash the solid precipitate with hot water (2 x 10 mL) to remove excess urea, followed by cold methanol (5 mL).[1]

-

Drying: Dry the off-white solid in a vacuum oven at 60°C.

Expected Outcome: 5-(Methoxycarbonyl)quinazoline-2,4(1H,3H)-dione.[1] Purity >95% by HPLC. The C5-ester provides a handle for subsequent amidation or reduction.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent reaction pathways controlled by reagent selection.

Caption: Divergent synthesis pathways: Aprotic diazotization yields benzyne intermediates, while urea fusion yields stable quinazoline scaffolds.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Benzyne Reaction | Diazonium species coupling with itself or substrate. | Slow down addition of isoamyl nitrite. Ensure the reaction is at a vigorous reflux before starting addition to ensure immediate N₂ loss. |

| Incomplete Cyclization (Quinazoline) | Sublimation of Urea before reaction completion.[1] | Use a large excess of Urea (5-10 equiv) or switch to a high-boiling solvent like sulfolane or diphenyl ether if melt fusion is inconsistent.[1] |

| Regioselectivity Issues | Nucleophilic attack at the ester instead of the acid. | The acid is generally more reactive towards urea/ammonia formation. If ester hydrolysis occurs, ensure anhydrous conditions during the initial steps. |

References

-

Regioselectivity in the Reactions of Methoxydehydrobenzenes. Journal of the Chemical Society, Perkin Transactions 1. (Describes the generation of 3-methoxycarbonylbenzyne from the title compound).

-

Quinazoline Synthesis. Organic Chemistry Portal. (General methodologies for quinazoline synthesis from anthranilic acid derivatives).

-

Synthesis of Quinazolinones. Organic Chemistry Portal. (Protocols for urea fusion and cyclization).

-

2-Amino-isophthalic acid monomethyl ester. Sigma-Aldrich Product Data. (Confirmation of compound identity and availability). [1]

The Strategic Utility of 2-Amino-6-(methoxycarbonyl)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Uniquely Positioned Building Block

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 2-Amino-6-(methoxycarbonyl)benzoic acid is a bifunctional building block of significant interest, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring an amino group and a carboxylic acid ortho to each other, and a sterically influencing methoxycarbonyl group, offers a distinct reactivity profile for the synthesis of quinazolinones and related heterocycles.[4][5]

This guide provides an in-depth exploration of the practical applications of 2-Amino-6-(methoxycarbonyl)benzoic acid, detailing the causality behind experimental choices and providing robust protocols for its use in the synthesis of valuable heterocyclic cores.

The Influence of the 6-Methoxycarbonyl Group: A Mechanistic Perspective

The presence of the methoxycarbonyl group at the 6-position is not a passive substituent. It exerts a significant electronic and steric influence on the reactivity of the anthranilic acid scaffold.

-

Electronic Effects: As an electron-withdrawing group, the methoxycarbonyl substituent increases the acidity of the carboxylic acid and decreases the nucleophilicity of the ortho-amino group. This modulation of reactivity is a key consideration in the design of cyclization strategies.

-

Steric Hindrance: The bulk of the methoxycarbonyl group can influence the regioselectivity of certain reactions and may necessitate more forcing conditions to achieve cyclization compared to unsubstituted anthranilic acid.[6]

Understanding these inherent properties is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Application I: Synthesis of 8-Methoxycarbonyl-2,4-quinazolinedione

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The reaction of 2-Amino-6-(methoxycarbonyl)benzoic acid with a suitable one-carbon carbonyl source provides a direct route to this valuable heterocyclic system.

Reaction with Urea: A Classical and Atom-Economical Approach

The reaction with urea is a common and atom-economical method for the synthesis of quinazoline-2,4-diones. The reaction proceeds through an initial formation of a ureido-benzoic acid intermediate, followed by an intramolecular cyclization with the elimination of ammonia.

Caption: Synthesis of N3-substituted quinazoline-2,4-diones.

Protocol 2: Synthesis of N-Aryl-8-Methoxycarbonyl-quinazoline-2,4-diones

This protocol details the synthesis of N3-aryl substituted quinazoline-2,4-diones using an aryl isocyanate.

Materials:

-

2-Amino-6-(methoxycarbonyl)benzoic acid

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous pyridine or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Stir bar

-

Reflux condenser

-

Ice bath

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

Reaction Setup: To a solution of 2-Amino-6-(methoxycarbonyl)benzoic acid (5.0 g, 25.6 mmol) in 50 mL of anhydrous pyridine, add the aryl isocyanate (1.1 equivalents) dropwise at room temperature with stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Precipitation: Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the pure N-aryl-8-methoxycarbonyl-quinazoline-2,4-dione.

Application III: Cyclization using Phosgene Equivalents

For the synthesis of unsubstituted or N1-substituted quinazoline-2,4-diones, phosgene or its safer solid equivalents like triphosgene (bis(trichloromethyl) carbonate) are highly effective reagents. [7][8]These reagents facilitate the cyclization by forming a highly reactive intermediate.

Reaction with Triphosgene: A Controlled and Efficient Cyclization

Triphosgene, a stable crystalline solid, serves as a safer and more convenient alternative to gaseous phosgene. It reacts with the amino and carboxylic acid functionalities of 2-Amino-6-(methoxycarbonyl)benzoic acid to form an intermediate N-carboxyanhydride, which then cyclizes to the quinazoline-2,4-dione.

Caption: Triphosgene-mediated synthesis of quinazoline-2,4-dione.

Protocol 3: Triphosgene-Mediated Synthesis of 8-Methoxycarbonyl-quinazoline-2,4-dione

This protocol outlines the use of triphosgene for the efficient synthesis of 8-Methoxycarbonyl-quinazoline-2,4-dione. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Amino-6-(methoxycarbonyl)benzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine or N,N-diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-(methoxycarbonyl)benzoic acid (5.0 g, 25.6 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding 50 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion and Future Perspectives

2-Amino-6-(methoxycarbonyl)benzoic acid is a versatile and strategically valuable building block for the synthesis of quinazolinone-based heterocycles. The protocols detailed in this guide provide robust and reproducible methods for accessing these important scaffolds. The unique electronic and steric properties imparted by the 6-methoxycarbonyl group offer opportunities for the fine-tuning of reactivity and the development of novel synthetic methodologies. As the demand for new therapeutic agents continues to grow, the importance of such well-defined and versatile building blocks in drug discovery and development will undoubtedly increase. Further exploration of the reactivity of this compound will likely lead to the discovery of new and efficient routes to a wider array of biologically active heterocyclic molecules.

References

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of 2-(4-isobutylphenyl)-N'-(substituted)propanehydrazonoyl chloride.

- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2013). Synthesis, characterization and anticancer activity of some novel quinazoline derivatives. Acta poloniae pharmaceutica, 70(1), 79-88.

- Giri, R. S., Thaker, H. M., & Jaspara, D. M. (2009). Synthesis of some new 2-methyl-3-(4-substituted-phenyl)-4-(3H)-quinazolinone derivatives and their anti-inflammatory activity. Indian journal of chemistry. Section B, Organic including medicinal, 48(1), 133-137.

- Karan, S., Kumar, R., & Singh, P. (2021). Quinazoline and Quinazolinone as Potential Antidiabetic Scaffolds: A Review. Current drug targets, 22(12), 1432-1454.

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.

- A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances, 10(35), 20635-20653.

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 346.

- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(2), 249-256.

- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (2007). Indian Journal of Chemistry - Section B, 46B(9), 1555-1558.

- Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (2012). Asian Journal of Chemistry, 24(5), 2121-2124.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2009). Iranian Journal of Pharmaceutical Research, 8(4), 241-248.

- Structures of 8-methoxy-quinazoline-2,4-diones and corresponding... (n.d.).

- Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (2007). Journal of the Brazilian Chemical Society, 18(6), 1221-1225.

- A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances, 10(35), 20635-20653.

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9406-9414.

- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 346.

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2019). Arkivoc, 2019(5), 159-182.

- Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022). RSC Advances, 12(27), 17355-17366.

- Protection of Functional Groups. (2005). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

- Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. (2007). Journal of the Brazilian Chemical Society, 18(6), 1221-1225.

- Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). (2002). Organic Syntheses, 78, 220.

- optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. (n.d.). Benchchem.

- Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. (2023).

- Isocyanates as Precursors to Biomedical Polyurethanes. (2016). Chemical Engineering Transactions, 49, 253-258.

- Experimental Procedures. (n.d.). The Royal Society of Chemistry.

- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (2000).

- ChemInform Abstract: The Use of Triphosgene in Preparation of N-Carboxy-α-amino Acid Anhydrides. (2010). ChemInform, 26(18).

- Process for preparing 2-amino-6-nitro-benzoic acid. (2011).

- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules, 18(10), 12655-12671.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging 2-Amino-6-(methoxycarbonyl)benzoic acid for the Synthesis of the Anti-inflammatory and Anti-fibrotic Agent Tranilast

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-6-(methoxycarbonyl)benzoic acid as a pivotal precursor in the synthesis of pharmaceuticals.

Introduction

2-Amino-6-(methoxycarbonyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a reactive amine group and two ester functionalities on a benzene ring, allows for diverse chemical modifications, making it an important intermediate in medicinal chemistry. This application note provides a detailed protocol for the synthesis of Tranilast, an anti-allergic, anti-inflammatory, and anti-fibrotic agent, using 2-Amino-6-(methoxycarbonyl)benzoic acid as the key precursor.[2][3][4] Tranilast, chemically known as 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid, has been utilized in the treatment of bronchial asthma, keloids, and hypertrophic scars.[3][5]

The synthetic strategy outlined herein involves a two-step process: the N-acylation of 2-Amino-6-(methoxycarbonyl)benzoic acid with 3,4-dimethoxycinnamoyl chloride, followed by the hydrolysis of the resulting diester to yield Tranilast. This guide provides a comprehensive, step-by-step protocol, explains the rationale behind the experimental choices, and includes methods for the characterization of the final product.

Core Chemical Transformation

The overall synthetic pathway involves the formation of an amide bond between the precursor and a cinnamoyl moiety, followed by the saponification of the ester groups.

Caption: Overall synthetic workflow for Tranilast.

Part 1: Synthesis of the Acylating Agent - 3,4-Dimethoxycinnamoyl chloride

Rationale

The first step is the conversion of the commercially available 3,4-dimethoxycinnamic acid into its more reactive acyl chloride derivative. This is a standard procedure in organic synthesis to facilitate the subsequent N-acylation of the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.

Protocol

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: To the flask, add 3,4-dimethoxycinnamic acid (10.4 g, 50 mmol) and toluene (100 mL).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (7.3 mL, 100 mmol) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Work-up: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Product: The resulting crude 3,4-dimethoxycinnamoyl chloride is a yellow solid and can be used in the next step without further purification.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2][3]

Part 2: N-Acylation of 2-Amino-6-(methoxycarbonyl)benzoic acid

Rationale

This step involves the formation of the key amide bond. The reaction is a nucleophilic acyl substitution where the amino group of 2-Amino-6-(methoxycarbonyl)benzoic acid attacks the carbonyl carbon of the 3,4-dimethoxycinnamoyl chloride. A base, such as pyridine or triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable solvent as it is inert and dissolves both reactants.

Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Amino-6-(methoxycarbonyl)benzoic acid (9.75 g, 50 mmol) in anhydrous dichloromethane (200 mL).

-

Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 3,4-dimethoxycinnamoyl chloride (from Part 1) in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled solution over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-